molecular formula C13H18Cl3NO3 B12670598 Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate CAS No. 94042-99-6

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B12670598
CAS No.: 94042-99-6
M. Wt: 342.6 g/mol
InChI Key: PEVCDHZCDOUELN-UHFFFAOYSA-N
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Description

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C13H18Cl3NO3 It is a derivative of 2,4,5-trichlorophenoxyacetic acid, a well-known herbicide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate typically involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for maximum yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of less chlorinated derivatives or amines.

    Substitution: Formation of substituted phenoxypropionates.

Scientific Research Applications

Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on plant growth and development, particularly in the context of herbicide research.

    Medicine: Investigated for potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. The compound affects pathways involved in cell division and elongation, disrupting normal plant growth processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: The parent compound from which Diethylammonium 2-(2,4,5-trichlorophenoxy)propionate is derived.

    Mecoprop: A related herbicide with similar applications.

Uniqueness

This compound is unique due to its specific diethylammonium salt form, which can influence its solubility, stability, and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

94042-99-6

Molecular Formula

C13H18Cl3NO3

Molecular Weight

342.6 g/mol

IUPAC Name

diethylazanium;2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C9H7Cl3O3.C4H11N/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-3-5-4-2/h2-4H,1H3,(H,13,14);5H,3-4H2,1-2H3

InChI Key

PEVCDHZCDOUELN-UHFFFAOYSA-N

Canonical SMILES

CC[NH2+]CC.CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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